molecular formula C6H13NO2 B1342821 1-((2-Hydroxyethyl)(methyl)amino)propan-2-one CAS No. 256353-78-3

1-((2-Hydroxyethyl)(methyl)amino)propan-2-one

Cat. No. B1342821
M. Wt: 131.17 g/mol
InChI Key: GRTIEUQWLHMBFD-UHFFFAOYSA-N
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Description

“1-((2-Hydroxyethyl)(methyl)amino)propan-2-one” is an organic compound . It is also known as Aminomethyl propanol . It is a colorless liquid that is classified as an alkanolamine . It is a useful buffer and a precursor to numerous other organic compounds .


Synthesis Analysis

Aminomethyl propanol can be produced by the hydrogenation of 2-aminoisobutyric acid or its esters . The selective synthesis of 2-methyl-1,2-propyldiamine (MPDA) directly from 2-amino-2-methyl-1-propanol (AMP) and ammonia via one-pot reaction is reported for the first time .


Molecular Structure Analysis

The molecular formula of “1-((2-Hydroxyethyl)(methyl)amino)propan-2-one” is C6H13NO2 . The structure of this compound can be represented as H2NC(CH3)2CH2OH .


Chemical Reactions Analysis

Piperidones, which are of particular interest due to their unique biochemical properties, serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The formation of prereaction complexes and dissociation of postreaction complexes were treated as reversible reactions .


Physical And Chemical Properties Analysis

The molecular weight of “1-((2-Hydroxyethyl)(methyl)amino)propan-2-one” is 345.6 g/mol . Aminomethyl propanol is soluble in water and about the same density as water .

Scientific Research Applications

Enthalpies of Proton Transfer

Research on aliphatic amines and hydroxyamines, including compounds similar to "1-((2-Hydroxyethyl)(methyl)amino)propan-2-one," focuses on understanding the enthalpies of proton transfer in methanol–water mixtures. These studies are crucial for assessing solvation phenomena and electrostatic interactions in mixed solvents, offering insights into the behavior of such compounds in biological and chemical systems (Naidoo & Sankar, 2001).

Orthogonal Protection Strategy

In the context of organic synthesis, compounds structurally related to "1-((2-Hydroxyethyl)(methyl)amino)propan-2-one" have been used to develop orthogonal protection strategies. These strategies enable selective deprotection of hydroxyl and amino functionalities, which is fundamental in synthesizing complex molecules for pharmaceuticals and materials science (Ramesh, Bhat, & Chandrasekaran, 2005).

Crystal Structure Analysis

The study of crystal structures of compounds including "1-((2-Hydroxyethyl)(methyl)amino)propan-2-one" derivatives aids in the understanding of molecular configurations and interaction patterns. These insights are valuable for the design of new materials and drugs, showcasing the diverse applications of such compounds in crystallography and materials science (Rivera, Ríos-Motta, & Bolte, 2022).

Antioxidant Materials

Chitosan derivatives modified with amino-containing groups, including structures akin to "1-((2-Hydroxyethyl)(methyl)amino)propan-2-one," have shown significant antioxidant activity. This research highlights the potential of these compounds in developing new antioxidant biomaterials for therapeutic and cosmetic applications (Tan, Zhang, Zhao, Dong, Li, & Guo, 2018).

Future Directions

There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives .

properties

IUPAC Name

1-[2-hydroxyethyl(methyl)amino]propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-6(9)5-7(2)3-4-8/h8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTIEUQWLHMBFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00612602
Record name 1-[(2-Hydroxyethyl)(methyl)amino]propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00612602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2-Hydroxyethyl)(methyl)amino)propan-2-one

CAS RN

256353-78-3
Record name 1-[(2-Hydroxyethyl)(methyl)amino]propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00612602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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